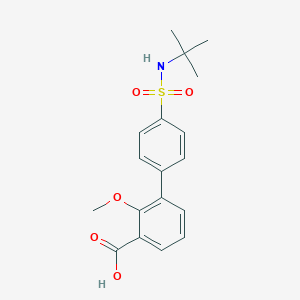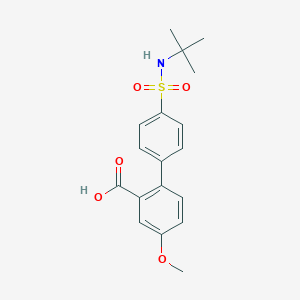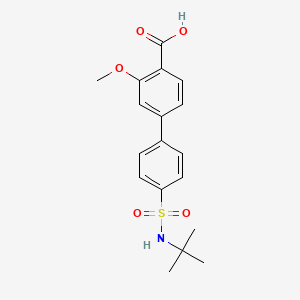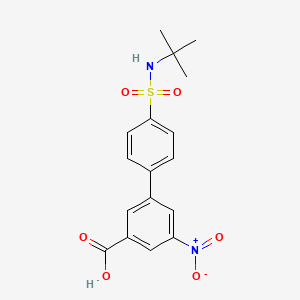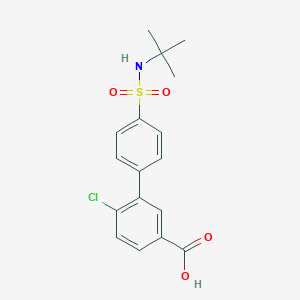
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, or 4-t-Butylsulfamoylphenyl-2-nitrobenzoic acid (4-t-BSNPA), is a synthetic organic compound commonly used in scientific research. It is an aromatic compound with a molecular formula of C14H18N2O4S and a molecular weight of 310.36 g/mol. 4-t-BSNPA is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. It is typically sold as a 95% pure powder.
Mécanisme D'action
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme nitroreductase, which is involved in the metabolism of certain drugs. The compound binds to the active site of the enzyme, blocking its ability to catalyze the reaction. This inhibition leads to reduced metabolism of the drug, resulting in increased concentrations of the drug in the body.
Biochemical and Physiological Effects
The inhibition of nitroreductase by 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been shown to lead to increased concentrations of certain drugs in the body. These increased concentrations can lead to a variety of physiological effects, depending on the drug. For example, increased concentrations of certain drugs can lead to increased alertness, decreased appetite, and increased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. Additionally, it is stable and can be stored for extended periods of time. However, there are some limitations to using 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is not soluble in water, and it is not very soluble in certain organic solvents such as ethanol.
Orientations Futures
There are a number of potential future directions for research involving 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95%. These include further research into its mechanism of action, its ability to inhibit nitroreductase, and its potential applications as a fluorescent probe and as a substrate for other enzymes. Additionally, further research into its use as a catalyst in organic reactions and its ability to form coordination complexes is warranted. Finally, research into its potential toxicity and its ability to interact with other drugs is also needed.
Méthodes De Synthèse
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is synthesized using a two-step process. The first step is the conversion of 4-t-butylsulfamoylbenzoic acid to the corresponding nitrobenzoic acid derivative. This is done by reacting the acid with nitric acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The second step of the synthesis involves the reduction of the nitrobenzoic acid derivative to 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of metal ions and as a substrate for the enzyme nitroreductase.
Propriétés
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(10-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCBWAPQQGSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








